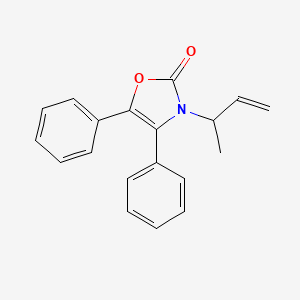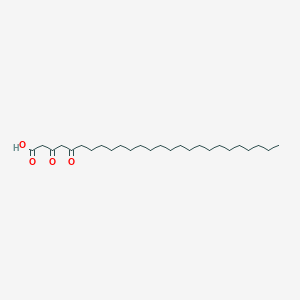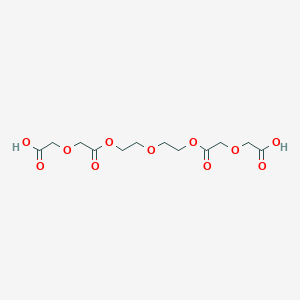
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is an organic compound with the molecular formula C12H22O9. It belongs to the class of dialkyl ethers, which are characterized by the presence of an ether functional group (ROR’) where R and R’ are alkyl groups . This compound is also known by its IUPAC name, 3,6,9,12,15-pentaoxaheptadecanedioic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid typically involves the reaction of hexaethylene glycol with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Analyse Chemischer Reaktionen
Types of Reactions
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ether groups in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This mechanism is particularly relevant in the context of neurological studies and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaethylene glycol: Similar in structure but lacks the terminal carboxylic acid groups.
Tetraethylene glycol: Shorter chain length and different functional groups.
Polyethylene glycol: Varies in chain length and functionalization
Uniqueness
5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is unique due to its specific chain length and the presence of multiple ether linkages and terminal carboxylic acid groups. These features make it particularly useful in applications requiring specific molecular interactions and properties .
Eigenschaften
CAS-Nummer |
77022-98-1 |
|---|---|
Molekularformel |
C12H18O11 |
Molekulargewicht |
338.26 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(carboxymethoxy)acetyl]oxyethoxy]ethoxy]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C12H18O11/c13-9(14)5-20-7-11(17)22-3-1-19-2-4-23-12(18)8-21-6-10(15)16/h1-8H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
IVLOPSYWQQPETJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)COCC(=O)O)OCCOC(=O)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14432432.png)
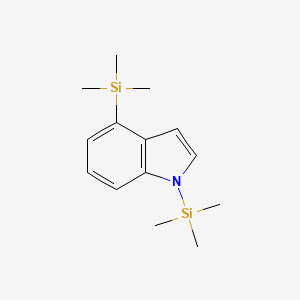
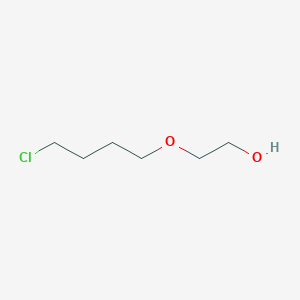
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)

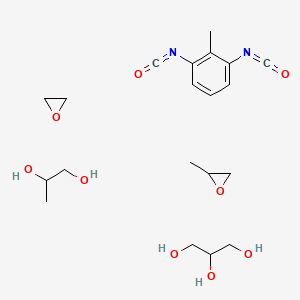

![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
